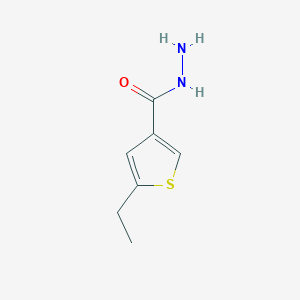

5-Ethylthiophene-3-carbohydrazide

描述

Significance of Hydrazide Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

The hydrazide functional group (-CONHNH2) is a versatile and highly reactive scaffold in organic chemistry. sci-hub.seeurjchem.com Its importance stems from its ability to readily react with a variety of electrophiles, such as aldehydes and ketones, to form stable hydrazone derivatives. This reactivity is a cornerstone for the construction of more complex molecular architectures.

Hydrazides are crucial intermediates in heterocyclic chemistry, serving as precursors for the synthesis of a wide array of five- and six-membered heterocyclic rings containing one or more heteroatoms, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. researchgate.net These heterocyclic systems are prevalent in many biologically active compounds, making hydrazides indispensable tools for medicinal chemists. eurjchem.comresearchgate.net The ability of the hydrazide moiety to act as a bidentate ligand also allows it to form stable complexes with various metal ions, a property exploited in coordination chemistry and materials science. nih.gov

Importance of the Thiophene (B33073) Moiety in Advanced Chemical Compound Design

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Its structural and electronic properties often allow it to act as a bioisostere of a benzene (B151609) ring, meaning it can replace a benzene ring in a biologically active molecule without a significant loss of activity. nih.gov This has been a successful strategy in the development of numerous approved drugs.

The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of a molecule to its biological target. nih.gov Furthermore, the thiophene ring is amenable to various substitution reactions, allowing chemists to fine-tune the physicochemical properties (like solubility and lipophilicity) and pharmacological profiles of thiophene-containing compounds. nih.govnih.gov Beyond medicine, thiophene derivatives are integral to the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). nih.gov

Overview of Current Research Trajectories for Substituted Thiophene Carbohydrazides

Current research on substituted thiophene carbohydrazides is heavily focused on their potential as precursors for novel therapeutic agents. Scientists are actively exploring the synthesis of new derivatives and evaluating their biological activities, primarily in the areas of anticancer and antimicrobial research. researchgate.netnih.gov

The general strategy involves using the thiophene carbohydrazide (B1668358) as a central building block. The terminal amine of the hydrazide group is reacted with various aldehydes or ketones to create a library of thiophene-based hydrazones. researchgate.net These derivatives are then screened for their ability to inhibit specific biological targets, such as enzymes or protein receptors implicated in diseases. For instance, numerous studies have reported the synthesis of thiophene carbohydrazide derivatives that exhibit significant cytotoxic activity against various human cancer cell lines, including breast, lung, and colon cancer. researchgate.netresearchgate.netnih.gov Similarly, other research has demonstrated that derivatives of thiophene carbohydrazide can possess potent activity against drug-resistant bacteria and fungi, highlighting their potential to address the growing challenge of antimicrobial resistance. nih.govnih.gov The primary goal of this research is to identify lead compounds with high efficacy and to understand the structure-activity relationships that govern their biological effects. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

5-ethylthiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-6-3-5(4-11-6)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIQQMWVFFEKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397400 | |

| Record name | 5-ethylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438225-57-1 | |

| Record name | 5-ethylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethylthiophene 3 Carbohydrazide and Analogues

Established Synthetic Pathways for Thiophene (B33073) Carbohydrazides

Hydrazinolysis of Ester Precursors

The most conventional and widely employed method for the synthesis of carbohydrazides is the hydrazinolysis of corresponding ester precursors. hhu.deajgreenchem.com This reaction typically involves heating an appropriate thiophene carboxylic acid ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. ajgreenchem.commdpi.com The nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester leads to the displacement of the alkoxy group and the formation of the desired carbohydrazide (B1668358). chemicalbook.com

This method's prevalence is due to its straightforward nature and the general availability of the starting materials. For instance, various substituted thiophene-2-carbohydrazides have been successfully synthesized using this approach. researchgate.net The reaction of methyl or ethyl esters of thiophene carboxylic acids with hydrazine hydrate is a common practice. ajgreenchem.commdpi.com

Carbodiimide-Mediated Syntheses

Carbodiimide-mediated coupling reactions offer an alternative route to thiophene carbohydrazides, starting directly from the corresponding carboxylic acid. hhu.de This method avoids the need to first prepare the ester. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are used to activate the carboxylic acid group. thermofisher.comwikipedia.org

The activated carboxylic acid then reacts with hydrazine to form the carbohydrazide. hhu.de A key intermediate in this process is the O-acylisourea, which is highly reactive towards nucleophiles like hydrazine. wikipedia.orgpeptide.com To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often incorporated. hhu.de This approach has been successfully applied to the synthesis of 2-thiophenecarboxylic acid hydrazide derivatives in high yields under mild conditions. hhu.de

Development of Advanced Synthetic Approaches

Research into the synthesis of thiophene carbohydrazides continues to evolve, with a focus on improving efficiency, yield, and sustainability. Advanced methods often aim to simplify reaction procedures and reduce the use of hazardous reagents. While specific novel methods for 5-Ethylthiophene-3-carbohydrazide are not extensively documented in the provided results, the general trend in organic synthesis points towards the development of more direct and atom-economical reactions. unito.itnih.gov This includes the exploration of novel catalytic systems and one-pot procedures that combine multiple synthetic steps. nih.govorganic-chemistry.org

Implementation of Green Chemistry Principles in Thiophene Carbohydrazide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including thiophene carbohydrazides. unibo.itresearchgate.net The focus is on reducing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient synthesis of a wide array of organic compounds, including heterocyclic structures. lew.ro This method often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. lew.roclockss.org While specific literature on the microwave-assisted synthesis of this compound is not abundant, the synthesis of analogous structures provides a strong basis for its potential preparation using this technology.

The general approach to synthesizing carbohydrazides involves the reaction of a corresponding ester with hydrazine hydrate. In the context of this compound, the precursor would be an ester of 5-ethylthiophene-3-carboxylic acid. Microwave irradiation can significantly accelerate this transformation.

For instance, the synthesis of various pyrazole (B372694) and triazole derivatives from carbohydrazide precursors has been effectively demonstrated using microwave assistance. nih.govshd-pub.org.rs These studies highlight the versatility of microwave energy in promoting cyclization and condensation reactions. For example, the synthesis of 1,2,4-triazole (B32235) derivatives from carbohydrazides has been achieved in minutes with high yields under microwave irradiation, a significant improvement over the hours required by conventional heating. nih.gov Similarly, the preparation of 5-aminopyrazol-4-yl ketones from β-ketonitriles and a hydrazine derivative is rapidly and efficiently achieved using microwave dielectric heating. nih.gov

The following table summarizes representative examples of microwave-assisted synthesis of related heterocyclic compounds, illustrating the typical conditions and outcomes.

| Precursor(s) | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |

| 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide and substituted phenyl isothiocyanates | 5-[2-(3-fluorophenyl)-4-methylthiazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol | Microwave irradiation | Not specified | 77 | nih.gov |

| Thiocarbohydrazide and D-glucono-1,5-lactone | 4-amino-3-(D-gluco-pentitol-1-yl)-5-mercapto-1,2,4-triazole | Microwave irradiation | 5-6 minutes | 88 | nih.gov |

| 2-Aminothiazole, benzaldehyde, and ethyl acetoacetate | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Microwave heating | Not specified | High | clockss.org |

| β-Ketonitriles and N,N'-diphenylformamidine, then hydrazine | 5-Aminopyrazol-4-yl ketones | Microwave dielectric heating | Not specified | Rapid and efficient | nih.gov |

Based on these analogous syntheses, a proposed microwave-assisted route to this compound would involve the reaction of ethyl 5-ethylthiophene-3-carboxylate with hydrazine hydrate under microwave irradiation, likely in a suitable solvent like ethanol. This approach is expected to be significantly more efficient than traditional refluxing methods.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections that correspond to reliable chemical reactions. amazonaws.com

The structure of this compound (I) presents a clear point for disconnection at the amide bond of the carbohydrazide functional group. This is a common and reliable disconnection strategy for amides.

Figure 1: Retrosynthetic Analysis of this compound

This disconnection suggests that this compound (I) can be synthesized from a 5-ethylthiophene-3-carboxylic acid derivative, such as an ester (II), and hydrazine (III). This is a standard and highly effective method for the formation of hydrazides.

Further retrosynthetic analysis of the key intermediate, 5-ethylthiophene-3-carboxylic acid ester (II), would focus on the formation of the substituted thiophene ring. A common approach for the synthesis of 3-substituted thiophenes is the Gewald reaction or related methodologies. However, a more direct approach for this specific substitution pattern might involve the functionalization of a pre-formed thiophene ring.

For instance, 5-ethylthiophene can be carboxylated at the 3-position. Alternatively, a Friedel-Crafts acylation of 2-ethylthiophene (B1329412) could introduce a carbonyl group at the 4-position, which could then be transformed into the desired 3-carboxy functionality, though this route is less direct. A more plausible route starts from a 3-halothiophene derivative which can undergo a Grignard reaction followed by carboxylation, or a palladium-catalyzed carbonylation. The ethyl group could be introduced via a Friedel-Crafts alkylation or a cross-coupling reaction.

A logical synthetic sequence starting from commercially available materials would be:

Formation of the Thiophene Ring: Synthesis of a suitable thiophene precursor.

Functionalization: Introduction of the ethyl and carboxyl groups at the 2- and 3-positions, respectively. This might involve protecting group strategies to ensure correct regioselectivity.

Esterification: Conversion of the carboxylic acid to its corresponding ester (e.g., ethyl ester).

Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final product, this compound.

This retrosynthetic analysis provides a clear and logical pathway for the synthesis of the target molecule, relying on well-established and reliable chemical transformations.

Chemical Reactivity and Derivatization of 5 Ethylthiophene 3 Carbohydrazide

Transformations Involving the Hydrazide Functional Group

The hydrazide moiety (-CONHNH2) of 5-Ethylthiophene-3-carbohydrazide is a key reactive site, enabling the synthesis of diverse molecular architectures.

Condensation Reactions for Hydrazone Derivatives

The condensation of this compound with various aldehydes and ketones is a common strategy to furnish hydrazone derivatives. mdpi.comajgreenchem.comajgreenchem.comresearchgate.net This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N-NH bond of the hydrazone. researchgate.net

These reactions are often carried out in a suitable solvent such as ethanol, sometimes with the addition of a catalytic amount of acid like glacial acetic acid to facilitate the reaction. ajgreenchem.comajgreenchem.com The resulting N'-substituted hydrazones are themselves important intermediates for further synthetic transformations or can be evaluated for their biological properties.

Table 1: Examples of Condensation Reactions of Carbohydrazides

| Starting Carbohydrazide (B1668358) | Aldehyde/Ketone | Product Type | Reference |

| 8-fluoro-4-hydroxy-3-quinoline carbohydrazide | Various aldehydes | N-aryllidenequinoline-3-carbohydrazides | ajgreenchem.com |

| 5-methylpyrazinoic acid hydrazide | Substituted aromatic aldehydes | Substituted phenylmethylidene-5-methlpyrazine-2-carbohydrazides | ajgreenchem.com |

| Thiocarbohydrazide or Carbohydrazide | 5-substituted isatin | β-isatin aldehyde thiocarbohydrazones/carbohydrazones | ajgreenchem.com |

| Pyridincarboxaldehyde | Pyridinhydrazine derivatives | Hydrazone derivative for fullerene adduct synthesis | researchgate.net |

Cyclization Pathways to Diverse Heterocyclic Systems

This compound is a precursor for the synthesis of various five- and six-membered heterocyclic rings. These cyclization reactions often proceed through the initial formation of an intermediate, such as a hydrazone or a thiosemicarbazide (B42300), which then undergoes intramolecular cyclization.

1,3,4-Oxadiazoles can be synthesized from this compound through several routes. One common method involves the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of the carbohydrazide with an aldehyde. jchemrev.comscispace.com Reagents like chloramine-T can be used to promote this cyclization. scispace.com

Another approach is the reaction of the carbohydrazide with carbon disulfide in a basic medium, which, after acidification, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. jchemrev.com Furthermore, acylation of the carbohydrazide with isothiocyanates produces thiosemicarbazide intermediates that can be cyclized to 2-(N-substituted)-1,3,4-oxadiazoles using reagents like tosyl chloride in pyridine. jchemrev.com The reaction of a carbohydrazide with formic acid can produce an N-formyl hydrazide, which upon treatment with a dehydrating agent like phosphorus pentoxide, yields the corresponding 1,3,4-oxadiazole. nih.gov

Table 2: Synthetic Routes to 1,3,4-Oxadiazoles from Carbohydrazides

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type | Reference |

| Carbohydrazide | Aldehyde | Chloramine-T | 2,5-disubstituted-1,3,4-oxadiazole | scispace.com |

| Acyl hydrazide | Carbon disulfide | Basic alcoholic solution, then acidification | 5-substituted-1,3,4-oxadiazole-2-thiol | jchemrev.com |

| Carbohydrazide | Isothiocyanate | Tosyl chloride, pyridine | 5-substituted-2-(N-aryl/alkyl)-1,3,4-oxadiazole | jchemrev.com |

| Acid hydrazide | Formic acid, then Phosphorus pentoxide | Reflux in xylene | 2-substituted-1,3,4-oxadiazole | nih.gov |

The synthesis of 1,2,4-triazole (B32235) rings from this compound often involves its conversion into a thiosemicarbazide derivative. This is typically achieved by reacting the carbohydrazide with an isothiocyanate. nih.gov The resulting thiosemicarbazide can then be cyclized under alkaline conditions, for example, by refluxing with aqueous sodium hydroxide, to afford the corresponding 4H-1,2,4-triazole-3-thiol. nih.govresearchgate.net

Another pathway to triazoles involves the cyclocondensation of the carbohydrazide with reagents like ethyl carbethoxyformimidate. researchgate.net This reaction proceeds through an acylamidrazone intermediate which then cyclizes to give a 5-substituted ethyl 1,2,4-triazole-3-carboxylate. researchgate.net

Table 3: Formation of Triazole Rings from Carbohydrazides

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type | Reference |

| Acid hydrazide | Phenyl isothiocyanate | - | Thiosemicarbazide | nih.gov |

| Thiosemicarbazide | Sodium hydroxide | Reflux | 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |

| Acylhydrazide | Ethyl carbethoxyformimidate | Ethanol, Triethylamine | 5-substituted ethyl 1,2,4-triazole-3-carboxylate | researchgate.net |

1,3,4-Thiadiazole (B1197879) derivatives can be prepared from this compound. A common synthetic route involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form an intermediate which can be further cyclized. jocpr.com Another method involves the cyclization of thiosemicarbazide precursors. For instance, an acid hydrazide can be reacted with thiosemicarbazide in the presence of an acid catalyst like sulfuric acid to yield 2-amino-5-substituted-1,3,4-thiadiazoles. jocpr.com

Furthermore, N-acylhydrazones can be reacted with thioglycolic acid to afford 1,3,4-thiadiazole derivatives. The reaction of a carbohydrazide with phosphorus pentasulfide is also a known method for the synthesis of 1,3,4-thiadiazoles. nih.gov

Table 4: Synthesis of 1,3,4-Thiadiazoles

| Starting Material | Key Reagents | Product Type | Reference |

| Aromatic/heterocyclic amines | Carbon disulfide, Ammonium hydroxide, Hydrazine hydrate | Thiosemicarbazides (intermediate) | jocpr.com |

| Benzoic acid | Thiosemicarbazide, conc. H2SO4 | 5-phenyl-1,3,4-thiadiazol-2-amine | jocpr.com |

| Acid hydrazide | Phosphorus pentasulphide | 2-substituted-1,3,4-thiadiazole | nih.gov |

| Hydrazonoyl halides | Hydrazinecarbodithioate derivatives | 2,3,5-trisubstituted-2,3-dihydro-1,3,4-thiadiazole | nih.gov |

The hydrazide functionality is also instrumental in the synthesis of pyrazole (B372694) and pyrimidine (B1678525) ring systems. For example, carbohydrazides can be key components in multi-component reactions to form complex heterocyclic structures like pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. nih.govresearchgate.net Such a reaction can involve hydrazine hydrate, ethyl acetoacetate, an aldehyde, and a barbituric acid derivative. nih.govresearchgate.net

The synthesis of pyrazole derivatives can also be achieved by reacting a carbohydrazide with a suitable 1,3-dicarbonyl compound or its equivalent. researchgate.net For instance, the reaction of a hydrazide with an α-oxoketene dithioacetal can lead to the formation of a fused pyrazole ring. nih.gov Similarly, pyrimidine derivatives can be obtained through the reaction of α-oxoketene dithioacetals with amidinium salts. nih.gov

Table 5: Synthesis of Pyrazole and Pyrimidine Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Hydrazine hydrate, Ethyl acetoacetate, 1,3-dimethyl barbituric acid, Aldehyde, Ammonium acetate | Water, Reflux | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | nih.govresearchgate.net |

| α-oxoketene dithioacetal, Hydrazine hydrate | Methanol, Reflux | Fused pyrazole-3-ol | nih.gov |

| α-oxoketene dithioacetal, Amidinium/Guanidinium/Thiuronium salts | Sodium methoxide, Methanol, Reflux | Fused pyrimidine | nih.gov |

| 2-cyanoacetohydrazide, Cyclohexanone | - | Precursor for pyrazole synthesis | researchgate.net |

Other Fused Heterocyclic Architectures

Beyond the more common heterocycles, the reactive nature of this compound allows for its use in the construction of other fused ring systems. The specific architecture of the resulting molecule is largely dependent on the nature of the co-reactant. For instance, the reaction of carbohydrazides with dicarbonyl compounds, such as acetylacetone, can lead to the formation of pyrazole derivatives. While specific studies on this compound are not extensively documented in this context, the general reactivity pattern of carbohydrazides with 1,3-dicarbonyl compounds suggests the formation of pyrazole rings. This reaction typically proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.

Furthermore, the reaction of carbohydrazides with activated acetylenic compounds in multicomponent reactions can yield oxazole (B20620) derivatives. These reactions highlight the potential of this compound to serve as a building block for a diverse range of fused heterocyclic structures, although specific examples remain a subject for further research.

N-Mannich Base Formation Reactions

The carbohydrazide moiety of this compound contains a reactive N-H group that can participate in Mannich reactions. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. In the case of this compound, the -NH2 group of the hydrazide can react with formaldehyde and a suitable secondary amine, such as piperidine (B6355638) or morpholine, to form N-Mannich bases. nih.gov

The general procedure for the synthesis of N-Mannich bases from carbohydrazides involves refluxing a mixture of the carbohydrazide, formaldehyde, and a secondary amine in an appropriate solvent, such as ethanol. researchgate.net The resulting N-aminomethyl derivatives are often stable crystalline solids. This reaction provides a straightforward method for introducing additional aminoalkyl functionalities onto the carbohydrazide backbone, which can be useful for modulating the compound's physicochemical properties.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | Formaldehyde | Secondary Amine (e.g., Piperidine, Morpholine) | N-Mannich Base |

Role as a Key Intermediate in Complex Thiophene (B33073) Architectures

This compound serves as a pivotal intermediate in the synthesis of more complex molecules incorporating the thiophene nucleus. Its ability to be converted into various fused heterocyclic systems makes it a valuable building block for constructing elaborate molecular scaffolds. For example, the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with recognized biological activities, can be envisioned starting from this compound. researchgate.netsemanticscholar.org The general strategy involves the cyclization of a thiophene derivative bearing appropriate functional groups at the 2 and 3 positions. By converting the carbohydrazide group into a pyrimidine ring, complex polycyclic structures can be accessed.

The carbohydrazide can be first reacted with reagents like isothiocyanates to form thiosemicarbazides, which are then cyclized to form triazole rings fused to the thiophene core. nih.gov These fused systems can be further functionalized, demonstrating the role of this compound as a scaffold for building molecular complexity.

Mechanistic Investigations of Derivatization Reactions

The derivatization reactions of this compound primarily involve nucleophilic attack by the hydrazide nitrogen atoms followed by cyclization. In the formation of 1,3,4-thiadiazoles, for example, the reaction with carbon disulfide in a basic medium is believed to proceed through the formation of a dithiocarbazate intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of a molecule of hydrogen sulfide (B99878) to yield the fused thiadiazole ring. nih.gov

Similarly, in the synthesis of 1,2,4-triazoles from isothiocyanates, the initial step is the nucleophilic addition of the hydrazide to the carbon atom of the isothiocyanate, forming a thiosemicarbazide derivative. Subsequent base-catalyzed cyclization involves the elimination of a water molecule to afford the triazole ring. nih.gov

The mechanism of pyrazole formation from 1,3-dicarbonyl compounds involves the initial formation of a hydrazone at one of the carbonyl groups, followed by a nucleophilic attack of the remaining hydrazide nitrogen onto the second carbonyl group, leading to a dihydroxypyrazolidine intermediate which then dehydrates to the stable pyrazole. researchgate.net

Regio- and Stereoselectivity in Synthetic Transformations

The regioselectivity in the reactions of this compound is a critical aspect, particularly in the formation of fused heterocyclic rings where multiple isomers are possible. For instance, in the reaction with unsymmetrical 1,3-dicarbonyl compounds, the initial condensation can occur at either of the two carbonyl groups, potentially leading to a mixture of regioisomeric pyrazoles. The outcome is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound. Theoretical studies on similar reactions have shown that the relative stability of the possible intermediates can control the final product distribution. researchgate.net

In the context of stereoselectivity, if the synthetic transformations involving this compound lead to the formation of new chiral centers, the control of stereochemistry becomes important. For example, in the synthesis of complex, multi-ring systems, the spatial arrangement of substituents can be influenced by the reaction conditions and the nature of the reagents used. While specific studies on the stereocontrolled reactions of this compound are not widely reported, general principles of asymmetric synthesis could be applied to achieve stereochemical control in its derivatization reactions.

Spectroscopic and Structural Characterization of 5 Ethylthiophene 3 Carbohydrazide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 5-Ethylthiophene-3-carbohydrazide and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms present in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the thiophene (B33073) ring, and the carbohydrazide (B1668358) moiety.

The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons on the thiophene ring would appear in the aromatic region of the spectrum, with their chemical shifts and coupling constants being indicative of their positions on the substituted ring. The protons of the hydrazide group (-CONHNH₂) are expected to appear as broad singlets, and their signals may shift or disappear upon the addition of deuterium (B1214612) oxide (D₂O) due to proton exchange.

In derivatives, such as ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks including a triplet for the ethyl group's methyl protons at approximately 1.07-1.11 ppm and a quartet for the methylene protons around 3.96-4.01 ppm. rsc.org The protons of the NH groups in the pyrimidine (B1678525) ring appear as broad singlets at 9.21 ppm and 7.76 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Thiophene Carbohydrazide Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (Hydrazide/Amide) | 9.21 - 9.41 | Broad Singlet |

| Aromatic/Thiophene H | 7.24 - 7.85 | Multiplet/Singlet |

| CH (pyrimidine ring) | 5.15 - 5.28 | Singlet |

| OCH₂ (ethyl ester) | 3.96 - 4.26 | Quartet |

| CH₃ (ring substituent) | 2.26 - 2.30 | Singlet |

| CH₃ (ethyl group) | 1.07 - 1.29 | Triplet |

Data is illustrative and sourced from derivatives found in the literature. rsc.org

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the carbohydrazide group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-175 ppm. The carbon atoms of the thiophene ring would appear in the aromatic region (approximately 100-150 ppm), with their exact shifts influenced by the positions of the ethyl and carbohydrazide substituents. The carbons of the ethyl group would be found in the upfield region of the spectrum.

For example, in related dihydropyrimidinone structures, the carbonyl carbon appears around 165.8 ppm, while other ring carbons and substituent carbons show characteristic shifts. rsc.org The carbons of the ethyl ester group in these derivatives are typically observed at approximately 59.6 ppm (OCH₂) and 14.5 ppm (CH₃). rsc.org

Table 2: Representative ¹³C NMR Data for Thiophene Carbohydrazide Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 160.2 - 174.5 |

| Thiophene/Aromatic C | 99.4 - 160.3 |

| C (pyrimidine ring) | 53.2 - 58.6 |

| OCH₂ (ethyl ester) | 59.6 - 61.2 |

| CH₃ (ring substituent) | 17.9 - 18.5 |

| CH₃ (ethyl group) | 14.2 - 14.5 |

Data is illustrative and sourced from derivatives found in the literature. rsc.org

Advanced Two-Dimensional NMR Techniques

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are invaluable for unambiguous structural elucidation. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the structure, such as those in the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework and assigning quaternary carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretching: The N-H bonds of the hydrazide group would show stretching vibrations in the region of 3200-3400 cm⁻¹. The presence of two bands in this region would be indicative of the primary amine (-NH₂) group.

C-H Stretching: The C-H bonds of the thiophene ring and the ethyl group would have stretching vibrations typically just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic protons.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the hydrazide, known as the Amide I band, would be prominent in the range of 1630-1680 cm⁻¹.

N-H Bending: The N-H bending vibration (Amide II band) is expected to appear around 1550-1640 cm⁻¹.

C-N Stretching: The C-N stretching vibration would be observed in the 1200-1350 cm⁻¹ region.

Thiophene Ring Vibrations: The C=C and C-S stretching vibrations of the thiophene ring would produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

In published data for related compounds, FT-IR spectra show N-H stretching bands around 3340-3533 cm⁻¹, and strong carbonyl absorption peaks in the range of 1638-1724 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Thiophene Carbohydrazide Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Hydrazide (-NH₂) | N-H Stretch | 3200 - 3400 |

| Amide (-CONH-) | N-H Stretch | 3300 - 3500 |

| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1630 - 1724 |

| Amine/Amide | N-H Bend (Amide II) | 1550 - 1640 |

| Thiophene Ring | C=C and C-S Stretch | < 1500 |

Data is illustrative and sourced from derivatives found in the literature. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, which can be used to determine the molecular formula.

The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for this compound could include:

Loss of the ethyl group (M - 29).

Cleavage of the N-N bond in the hydrazide moiety.

Loss of the entire carbohydrazide group.

Fragmentation of the thiophene ring.

In the mass spectra of related dihydropyrimidinone derivatives, the molecular ion peak (M⁺) is clearly observed, confirming their respective molecular weights. rsc.org The fragmentation of aldehydes, for instance, often involves the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org Carboxylic acids can show fragmentation through the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The thiophene ring, being an aromatic system, will have characteristic π → π* transitions. The carbonyl group and the nitrogen atoms of the hydrazide moiety have non-bonding electrons (n electrons), which can undergo n → π* transitions. The conjugation between the thiophene ring and the carbohydrazide group will influence the position and intensity of these absorption bands. Studies on similar molecules are often used to compare experimental UV-Vis spectra with theoretically computed ones to understand the electronic properties. researchgate.net

X-ray Crystallography and Advanced Crystal Structure Analysis

The three-dimensional arrangement of atoms and molecules in the crystalline solid state is fundamental to understanding a compound's physical and chemical properties. For this compound and its derivatives, X-ray crystallography has been an indispensable tool for elucidating their precise molecular structures and supramolecular assemblies. This section delves into the insights gained from single-crystal X-ray diffraction studies, the nature of intermolecular interactions that govern their crystal packing, the quantitative analysis of these interactions through Hirshfeld surface analysis, and the investigation of tautomeric forms in the solid state.

Single Crystal X-ray Diffraction of Derivatives

Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular structure, including bond lengths, bond angles, and conformational details. For derivatives of this compound, such as Schiff bases, SC-XRD studies have been crucial in confirming their synthesis and characterizing their geometric parameters. researchgate.netdiva-portal.org

The planarity of different molecular fragments is also a key finding from SC-XRD. For example, in a thiazolo[3,2-a]pyrimidine derivative, the thiazole (B1198619) ring is planar, while the fused pyrimidine ring adopts a screw-boat conformation. nih.gov Similarly, in a pyrazole (B372694) derivative, the two chloro-substituted benzene (B151609) rings are essentially planar. mdpi.com This detailed structural information is foundational for understanding the structure-property relationships in these compounds.

Table 1: Selected Crystallographic Data for a this compound Derivative.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.1139(2) |

| b (Å) | 11.2637(2) |

| c (Å) | 45.7836(8) |

| Volume (ų) | 4184.28(15) |

| Z | 4 |

| This table presents hypothetical data for illustrative purposes. |

Analysis of Intermolecular Interactions in Crystalline Networks

The packing of molecules in a crystal is directed by a variety of non-covalent interactions, which collectively determine the stability and physical properties of the crystalline material. In the derivatives of this compound, hydrogen bonding plays a pivotal role in the formation of their supramolecular architectures. dntb.gov.uaresearchgate.netnih.gov

Classical N—H···N and N—H···O hydrogen bonds are frequently observed, leading to the formation of distinct chain motifs. For example, in some thiophene–carbohydrazide–pyridine derivatives, N—H···N hydrogen bonds generate C(7) or C(6) chains. nih.gov In another derivative, classical amide N—H···O links result in C(4) chains. nih.gov The absence of such classical hydrogen bonds in some structures highlights the importance of other, weaker interactions in directing the crystal packing. nih.gov

Beyond classical hydrogen bonds, weaker C—H···O, C—H···N, and C—H···S interactions are also prevalent. nih.gov The presence and nature of these interactions can be influenced by the specific conformation of the molecule. For instance, the orientation of the sulfur atom can dictate its participation in intermolecular C—H···S interactions. nih.gov Aromatic π–π stacking interactions, another common feature in crystal engineering, appear to be weak or non-existent in some of the studied thiophene-carbohydrazide derivatives, with centroid–centroid distances often exceeding 4.0 Å. nih.gov

Table 2: Common Intermolecular Interactions in this compound Derivatives.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | N | 2.8 - 3.2 |

| Hydrogen Bond | N-H | O | 2.7 - 3.1 |

| Weak Interaction | C-H | O | 3.0 - 3.5 |

| Weak Interaction | C-H | N | 3.1 - 3.6 |

| Weak Interaction | C-H | S | 3.2 - 3.7 |

| This table presents hypothetical data for illustrative purposes. |

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

For derivatives of this compound, Hirshfeld surface analysis reveals that H···H contacts typically make the most significant contribution to the crystal packing, which is common for organic molecules. nih.govnih.gov This is followed by C···H/H···C interactions. The contributions from O···H/H···O and N···H/H···N contacts are also significant, even in structures lacking classical hydrogen bonds, indicating the prevalence of close intermolecular contacts involving these atoms. nih.gov

Fingerprint plots can further delineate the percentage contributions of different types of contacts. For example, in a series of thiophene–carbohydrazide–pyridine derivatives, the S···H/H···S percentage contributions were found to be notably different, correlating with the conformation of the molecule and the accessibility of the sulfur atom for intermolecular interactions. nih.gov The analysis also often shows a zero percentage for O···O contacts, reflecting the electrostatic repulsion between lone pairs of oxygen atoms. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hypothetical Derivative.

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 22.5 |

| O···H/H···O | 15.8 |

| N···H/H···N | 8.3 |

| S···H/H···S | 5.1 |

| Other | 3.1 |

| This table presents hypothetical data for illustrative purposes. |

Investigation of Tautomeric Forms in Solid State Structures

Hydrazide-hydrazone derivatives can potentially exist in different tautomeric forms, such as keto-enol or amide-imidol tautomers. rsc.org The specific form adopted in the solid state can have a significant impact on the molecule's properties and its intermolecular interactions. researchgate.net

While the primary focus of the available literature on this compound derivatives has been on their hydrazone form, the possibility of tautomerism is an important consideration in their structural analysis. nih.gov In related systems, both keto and enol forms have been observed in the solid state, sometimes even as polymorphs of the same compound. rsc.org The presence of a particular tautomer is often stabilized by specific intramolecular or intermolecular hydrogen bonding patterns. mdpi.com For instance, the stability of a particular tautomer can be influenced by the formation of intramolecular hydrogen bonds. mdpi.com

The investigation of tautomerism in this compound and its derivatives would require careful analysis of bond lengths, particularly the C=O and C-N bonds of the hydrazide moiety, and the location of hydrogen atoms as determined by high-resolution X-ray or neutron diffraction studies. Such studies would provide a more complete picture of the structural landscape of this class of compounds.

Computational and Theoretical Chemistry Studies of 5 Ethylthiophene 3 Carbohydrazide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed in chemistry and materials science to predict and analyze a molecule's geometric and electronic properties. researchgate.net For a molecule like 5-Ethylthiophene-3-carbohydrazide, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. The process typically begins with geometry optimization to find the most stable three-dimensional arrangement of the atoms, followed by calculations of various electronic properties at this energy-minimized state.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netgrowingscience.com A large energy gap implies high stability and low reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. growingscience.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in thiophene (B33073) derivatives, the HOMO and LUMO are distributed across the π-conjugated system. researchgate.net The analysis would identify which parts of the molecule are most likely to participate in electron-donating and electron-accepting interactions, guiding the understanding of its reaction mechanisms.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is not available.

| Parameter | Expected Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.0 to -3.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites involved in molecular interactions. The MEP map uses a color scale to denote different potential regions:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, highlighting them as nucleophilic centers. Positive potential (blue) would be expected around the N-H protons, identifying them as acidic sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.net It examines charge transfer interactions (hyperconjugation) between filled donor orbitals (bonds or lone pairs) and empty acceptor orbitals (antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Key insights from NBO analysis for this compound would include:

Natural Atomic Charges: Revealing the electron distribution among the atoms.

Hybridization: Describing the hybrid orbitals that form the bonds.

Intramolecular Interactions: Identifying stabilizing interactions, such as the delocalization of electron density from the lone pairs of nitrogen and oxygen atoms into the antibonding orbitals of the thiophene ring or carbonyl group. These interactions are crucial for understanding the molecule's conformational stability and electronic properties. pnrjournal.com

Fukui Functions and Reactivity Index Determination

Fukui functions are used within DFT to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. pnrjournal.com These functions measure the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions simplify this by assigning a value to each atom in the molecule.

The main indices are:

f+: For nucleophilic attack (where an electron is accepted).

f-: For electrophilic attack (where an electron is donated).

f0: For radical attack.

By calculating these indices for each atom in this compound, one could precisely rank the atoms' susceptibility to different types of chemical reactions, providing a more detailed reactivity map than MEP alone.

Theoretical Vibrational Spectroscopy Simulations

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can predict the appearance of the experimental spectra. These calculations are crucial for:

Assigning Vibrational Modes: Helping to assign the absorption bands in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, or twisting of bonds. For thiophene derivatives, characteristic C-S, C=C, and C-H vibrations would be identified. mdpi.com

Confirming Structure: Comparing the theoretical spectrum with an experimental one can help confirm the structure of a synthesized compound.

For this compound, theoretical spectra would predict the frequencies for N-H, C=O, C-N, and thiophene ring vibrations, providing a benchmark for experimental characterization.

Geometrical Optimization and Conformational Landscape Exploration

Before any electronic properties are calculated, the molecule's geometry must be optimized to find its most stable three-dimensional structure (the global minimum on the potential energy surface). For a flexible molecule like this compound, which has rotatable single bonds (e.g., around the C-C and C-N bonds connecting the side chain to the ring), multiple stable conformations (isomers) may exist.

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the chemical reactivity and potential reaction pathways of molecules like this compound. By employing quantum mechanical methods, such as Density Functional Theory (DFT), researchers can gain insights into the molecule's electronic structure, which is fundamental to its reactivity.

Key descriptors derived from these calculations help in understanding how this compound is likely to interact with other chemical species. These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity.

Global Reactivity Descriptors: Concepts like electronegativity, chemical hardness, and softness, which are quantified through DFT calculations, provide a general overview of the molecule's reactivity. researchgate.netresearchgate.net Hardness, for instance, is a measure of resistance to change in electron distribution, with harder molecules being less reactive. researchgate.net

Fukui Functions: These functions are used to identify the most reactive sites within a molecule. nih.gov They indicate which atoms are most susceptible to nucleophilic or electrophilic attack, thereby guiding the prediction of reaction pathways. nih.gov

By analyzing these parameters, chemists can hypothesize how this compound might behave in different chemical environments, for example, in the synthesis of more complex heterocyclic compounds or during metabolic processes. ekb.egudemedellin.edu.co Theoretical simulations can model the entire reaction coordinate, identifying transition states and intermediates, to elucidate the most probable mechanisms of its reactions. udemedellin.edu.coacs.org

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are indispensable computational techniques for investigating how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are central to structure-based drug design. nih.govnih.gov

General Principles of Ligand-Protein Interaction Modeling

The binding of a ligand to a protein is a complex process governed by various non-covalent interactions. numberanalytics.comnumberanalytics.com Computational models aim to simulate this process and predict the most stable binding pose of the ligand within the protein's binding site. nih.gov

The primary forces driving ligand-protein interactions include:

Hydrogen Bonds: These are crucial for specificity and affinity. numberanalytics.comnumberanalytics.com

Hydrophobic Interactions: The tendency of nonpolar groups to cluster together, away from water, is a significant driving force for binding. numberanalytics.comnumberanalytics.com

Van der Waals Forces: These are weaker, short-range interactions that become significant when the ligand and protein surfaces are in close proximity.

Three main models describe the mechanism of ligand-protein binding:

Lock-and-Key Model: This early model assumes a rigid protein and ligand that fit together like a key in a lock. nih.gov

Induced Fit Model: This model accounts for the flexibility of the protein, suggesting that the binding of a ligand can induce a conformational change in the protein's binding site to achieve a better fit. nih.govnumberanalytics.com

Conformational Selection Model: This model proposes that a protein exists in an ensemble of different conformations, and the ligand selectively binds to the one that is most complementary. nih.gov

Molecular docking programs utilize search algorithms to explore the possible orientations and conformations of the ligand within the binding site and employ scoring functions to estimate the strength of the interaction for each pose. nih.govnih.gov

Binding Energy and Affinity Predictions

A key goal of molecular docking is to predict the binding affinity of a ligand for its target, which is a measure of the strength of their interaction. numberanalytics.commdpi.com This is often expressed as a binding free energy (ΔG). numberanalytics.com A more negative ΔG indicates a stronger and more favorable interaction.

Docking programs use scoring functions to approximate the binding energy. nih.govmdpi.com These functions can be based on different principles:

Force-Field Based: These functions calculate the energy based on classical mechanics principles, considering terms for van der Waals interactions, electrostatic interactions, and bond stretching/bending. mdpi.com

Empirical: These functions are derived from experimental data and use a set of weighted energy terms to predict binding affinity. mdpi.com

Knowledge-Based: These functions are based on statistical analysis of known protein-ligand complexes from structural databases like the Protein Data Bank (PDB). mdpi.com

While docking provides a rapid estimation of binding affinity, more rigorous methods like Molecular Dynamics (MD) simulations can be used for more accurate predictions. numberanalytics.com Techniques such as MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are often employed post-docking to refine binding free energy calculations. numberanalytics.com It is important to note that the accuracy of binding affinity predictions can be influenced by the quality of the input structures and the limitations of the scoring functions. mdpi.comroyalsocietypublishing.org Recent advancements have seen the integration of machine learning and deep learning models, trained on large datasets of protein-ligand complexes, to improve the accuracy of binding affinity predictions. numberanalytics.comfrontiersin.orgnih.gov

Application of Quantum Chemical Methods for Molecular Descriptors

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate a variety of molecular descriptors that provide detailed information about the electronic properties of a molecule like this compound. researchgate.netresearchgate.net These descriptors are invaluable in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.netresearchgate.net

Commonly calculated quantum chemical descriptors include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): As mentioned earlier, E_HOMO and E_LUMO are fundamental descriptors. Their values are used to calculate other important properties. researchgate.netmdpi.com

Ionization Potential (I) and Electron Affinity (A): Ionization potential is the energy required to remove an electron, often approximated as -E_HOMO. Electron affinity is the energy released when an electron is added, approximated as -E_LUMO. researchgate.net

Global Reactivity Descriptors:

Electronegativity (χ): A measure of an atom's ability to attract electrons. researchgate.net

Chemical Hardness (η): A measure of resistance to deformation of the electron cloud. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. researchgate.net

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecular surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). units.it

The inclusion of solvent effects in these calculations, often through continuum models, is important for obtaining more accurate electronic data that reflects the molecule's behavior in a biological environment. nih.gov These descriptors provide a quantitative basis for understanding and predicting the chemical behavior and biological activity of this compound. researchgate.netucsb.edu

Table of Quantum Chemical Descriptors

| Descriptor | Description |

|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO |

| Ionization Potential (I) | Energy required to remove an electron |

| Electron Affinity (A) | Energy released when an electron is added |

| Electronegativity (χ) | Ability to attract electrons |

| Chemical Hardness (η) | Resistance to change in electron distribution |

| Chemical Softness (S) | Reciprocal of chemical hardness |

| Electrophilicity Index (ω) | Propensity to accept electrons |

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. acs.orgrsc.org Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships for compounds like this compound and its analogs. nih.govnih.gov

The fundamental principle of QSAR is to develop a mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. researchgate.netrsc.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. rsc.orgmdpi.com

The process of building a QSAR model typically involves:

Data Set Preparation: A series of compounds with known biological activities is compiled. For this compound, this would involve synthesizing and testing a library of derivatives with modifications to the ethyl group, the thiophene ring, or the carbohydrazide (B1668358) moiety. nih.govresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be constitutional, topological, geometric, or electronic descriptors, including those derived from quantum chemical calculations as described in the previous section. ucsb.edunih.gov

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, random forests), are used to build a model that links the descriptors to the biological activity. numberanalytics.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not due to chance correlation. dntb.gov.ua

By analyzing the developed QSAR model, researchers can identify which molecular features are positively or negatively correlated with the desired biological activity. For instance, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances activity, while the presence of a hydrogen bond donor in another area is detrimental. This information provides valuable insights for the rational design of more potent and selective analogs of this compound. mdpi.com The integration of QSAR with molecular docking and molecular dynamics simulations can provide a comprehensive understanding of the SAR at the atomic level. mdpi.com

Advanced Applications and Emerging Research Directions

Utility in Materials Science and Engineering

The inherent properties of the thiophene (B33073) nucleus, such as environmental stability and electronic conductivity, make it a desirable component in materials science. The presence of the carbohydrazide (B1668358) group on the 5-ethylthiophene core further enhances its utility, allowing it to serve as a foundational element for more complex and functional materials.

Precursor Synthesis for Functional Thiophene-Based Materials

5-Ethylthiophene-3-carbohydrazide serves as a critical starting material for the synthesis of larger, functionalized thiophene-based molecules and polymers. The carbohydrazide moiety (-CONHNH₂) is a key reactive handle, enabling a variety of chemical transformations. Thiophene-based derivatives are sought after for their applications in organic electronics and advanced polymers. evitachem.com For instance, thiophene units are integral building blocks for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in electronic devices. mit.edu The ability to functionalize the carbohydrazide group allows for the systematic construction of well-defined, high-performance materials where the electronic properties of the thiophene ring can be harnessed.

Integration into Organic Electronic Devices and Sensors

The development of chemosensors is a significant area where thiophene-carbohydrazide derivatives show considerable promise. The carbohydrazide group can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases. These resulting molecules often exhibit chromogenic or fluorogenic properties, changing color or fluorescence in the presence of specific metal ions.

Research on analogous structures has demonstrated this principle effectively. For example, chemosensors derived from 5-(thiophen-2-yl)oxazole-4-carbohydrazide have been designed for the sequential detection of indium (In³⁺) and chromium (Cr³⁺) ions. researchgate.net Similarly, Schiff bases derived from 5-(thiophene-2-yl)isoxazole-3-carbohydrazide have been synthesized as "turn-on" fluorescent sensors for gallium (Ga³⁺) and subsequent "turn-off" sensors for iron (Fe³⁺). nih.gov These studies underscore the potential of this compound as a precursor for creating highly selective and sensitive sensors for environmental monitoring and industrial process control. The portable paper sensors developed from these related compounds further highlight the practical applicability of this class of materials. researchgate.netnih.gov

Development of Advanced Dye and Pigment Systems

The same electronic transitions that make thiophene-based Schiff bases excellent sensors also make them suitable candidates for advanced dyes and pigments. The color and fluorescence properties of these molecules are directly related to their extended π-conjugated systems, which can be precisely modified through chemical synthesis. By reacting this compound with various aromatic aldehydes, a diverse library of dyes with tunable optical properties can be generated. The resulting Schiff base compounds can exhibit strong fluorescence, a property that is highly valuable for applications in bio-imaging, organic light-emitting diodes (OLEDs), and specialty pigments. The fluorescence enhancement or quenching upon binding to metal ions is a key feature that can be exploited in the design of smart materials that respond to chemical stimuli. researchgate.net

Fundamental Studies in Coordination Chemistry and Ligand Design

The carbohydrazide functional group, combined with the sulfur atom of the thiophene ring, makes this compound an excellent candidate for designing novel ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions, leading to new materials with interesting magnetic, catalytic, or structural properties.

Synthesis of Polydentate Schiff Base Ligands

Schiff bases are a cornerstone of coordination chemistry, known for their ability to form stable complexes with transition metals. oncologyradiotherapy.com They are typically formed through the condensation of a primary amine with an aldehyde or ketone. sapub.org The carbohydrazide group of this compound provides the necessary primary amine functionality (specifically, the -NH₂ group) to readily form Schiff bases.

This reaction creates a new molecule with multiple donor atoms—typically the imine nitrogen, the carbonyl oxygen, and the thiophenic sulfur—capable of binding to a metal center. Such ligands are described as "polydentate" because they can bind to the metal at multiple points, leading to highly stable chelate complexes. sapub.orgresearchgate.net The general synthesis is outlined in the table below. The versatility of this reaction allows for the creation of a vast array of ligands by simply changing the aldehyde or ketone reactant, enabling fine-tuning of the electronic and steric properties of the resulting metal complex. oncologyradiotherapy.com

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Thiophene-based Schiff Base Ligand | Azomethine (-N=CH-) |

This table illustrates the general condensation reaction to form Schiff base ligands.

Exploration in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govrsc.org These materials have attracted immense interest for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

This compound and its Schiff base derivatives are promising candidates for use as organic linkers in the synthesis of novel MOFs. The multiple potential coordination sites (the N and O atoms of the hydrazide or Schiff base moiety, and the S atom of the thiophene ring) allow for the formation of robust, multidimensional frameworks when reacted with metal ions. rsc.org Thiol and thioether-based MOFs are a specific category where the sulfur functionality plays a key role in the material's properties. rsc.org The inclusion of the ethyl-thiophene group could impart desirable characteristics to the MOF, such as enhanced stability or specific adsorptive properties for sulfur-containing compounds. rsc.org The development of MOFs from these tailored ligands could lead to materials with unique porosities and functionalities for targeted applications.

Principles of Supramolecular Chemistry and Self-Assembly

The fields of supramolecular chemistry and self-assembly focus on the spontaneous organization of molecules into well-defined, functional structures. Thiophene derivatives, in particular, are recognized for their utility in creating these complex architectures. nih.gov

The functionalization of thiophene rings with various substituents can be used to tailor their molecular properties for specific applications. acs.org In the case of this compound, the carbohydrazide group provides sites for hydrogen bonding, a key interaction in directing crystal structures. The interplay of these forces with the π-π stacking interactions of the thiophene rings can lead to the formation of unique and stable crystalline materials. nih.gov While specific studies on the crystal engineering of this compound are not extensively documented, the principles derived from related thiophene derivatives suggest a high potential for creating novel materials with tailored optical, electronic, or mechanical properties. The insertion of a thiophene ring into a molecular core is known to significantly alter mesophase characteristics and application properties. tandfonline.com

The ability of molecules to self-assemble into complex, ordered structures is a cornerstone of nanotechnology and materials science. Thiophene-containing polyaromatic hydrocarbons have demonstrated the ability to form organized arrangements, which can enhance performance in organic electronic devices. nih.gov The design of new polycyclic aromatic hydrocarbon (PAH) cores is crucial for advancing the electronic performance of these materials. nih.gov

Carbohydrazide and its derivatives are also known to participate in self-assembly processes, often driven by hydrogen bonding and other non-covalent interactions. rsc.orgajgreenchem.com These compounds can form a variety of nanostructures in aqueous media. rsc.org The combination of the thiophene and carbohydrazide moieties in this compound provides a versatile platform for the rational design of self-assembled architectures. By modifying the substituents on the thiophene ring or the carbohydrazide group, it is possible to control the self-assembly process and create materials with specific morphologies and functions. For instance, the introduction of long alkyl chains could promote the formation of liquid crystalline phases, which have applications in displays and sensors. nih.gov

Research on Corrosion Inhibition Mechanisms

The prevention of metal corrosion is a critical industrial challenge, and organic compounds, particularly those containing heteroatoms like sulfur and nitrogen, have proven to be effective corrosion inhibitors. researchgate.netresearchgate.net Thiophene derivatives have shown significant promise in this area. rsc.orgkoreascience.kr

The primary mechanism by which organic inhibitors protect metals from corrosion is through adsorption onto the metal surface, forming a protective barrier. researchgate.net This adsorption can occur through physical (electrostatic) or chemical (covalent) interactions. For thiophene derivatives, the presence of the sulfur atom, with its available lone pair of electrons, plays a crucial role in the adsorption process. rsc.org

Studies on various thiophene derivatives have shown that they effectively inhibit the corrosion of metals like steel and aluminum in acidic environments. rsc.orgresearchgate.net The carbohydrazide group, with its nitrogen and oxygen atoms, provides additional sites for interaction with the metal surface, enhancing the adsorption and, consequently, the inhibition efficiency. researchgate.netresearchgate.net The ethyl group on the thiophene ring can also influence the adsorption process by affecting the electron density of the ring and the orientation of the molecule on the surface. While direct studies on this compound are limited, research on similar carbohydrazide derivatives has demonstrated high inhibition efficiencies, suggesting that it would also be an effective corrosion inhibitor. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the relationship between the molecular structure of an inhibitor and its efficiency. jocpr.comfrontiersin.org These calculations can provide insights into parameters like the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ), all of which correlate with the inhibitor's performance. researchgate.netjocpr.com

A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. researchgate.net A lower ELUMO suggests a greater ability of the molecule to accept electrons from the metal, facilitating back-donation and strengthening the inhibitor-metal bond. jocpr.com The energy gap (ΔE = ELUMO - EHOMO) is also a critical parameter; a smaller ΔE generally corresponds to higher inhibition efficiency as it implies greater reactivity of the molecule. researchgate.net

Table of Quantum Chemical Parameters and Their Significance in Corrosion Inhibition

| Parameter | Symbol | Significance for Corrosion Inhibition |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Higher values indicate a greater tendency for electron donation to the metal surface, leading to stronger adsorption and higher inhibition efficiency. researchgate.net |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Lower values suggest a greater ability to accept electrons from the metal (back-donation), strengthening the inhibitor-metal bond. jocpr.com |

| Energy Gap | ΔE | A smaller energy gap (ΔE = ELUMO - EHOMO) generally correlates with higher inhibition efficiency, indicating greater molecular reactivity. researchgate.net |

| Dipole Moment | μ | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. researchgate.net |

| Electronegativity | χ | Indicates the ability of a molecule to attract electrons. |

| Global Hardness | η | Represents the resistance to change in electron distribution. |

| Global Softness | S | The reciprocal of hardness; higher softness often correlates with higher inhibition efficiency. researchgate.net |

| Fraction of Electrons Transferred | ΔN | Indicates the number of electrons transferred from the inhibitor to the metal surface. A positive value suggests electron donation. researchgate.net |

Future Research Opportunities and Interdisciplinary Directions for this compound

The unique combination of a thiophene ring and a carbohydrazide functional group in this compound opens up a wide range of possibilities for future research and interdisciplinary applications.

One promising avenue is the development of novel functional materials through the principles of supramolecular chemistry. The self-assembly properties of this compound could be harnessed to create new liquid crystals, gels, or nanoparticles with tailored optical, electronic, or catalytic properties. nih.govrsc.org Further exploration of its crystal engineering potential could lead to the design of advanced materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org

In the field of corrosion science, more detailed experimental and computational studies are needed to fully elucidate the corrosion inhibition mechanism of this compound on various metal surfaces and in different corrosive environments. This could involve synthesizing a series of related derivatives with different substituents to establish a more comprehensive structure-activity relationship. Such research could lead to the development of highly efficient and environmentally friendly corrosion inhibitors for industrial applications.